molecular formula C23H19N3O4 B1192260 BAY-364

BAY-364

Cat. No.: B1192260
M. Wt: 401.422
InChI Key: OGFBLTYSHLJDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-364 is a structurally optimized bromodomain inhibitor developed through high-throughput screening (HTS) and medicinal chemistry. It exhibits potent and selective inhibition of the BRPF2 and TAF1/TAF1L bromodomains, distinguishing it from earlier BRPF inhibitors . Key features include:

  • Molecular Weight: 401.4 g/mol .
  • Selectivity: No activity against BRPF3, BRD4, or 22 tested kinases in AlphaScreen and NanoBRET assays, ensuring specificity for BRPF2 and TAF1/TAF1L .
  • Permeability: Demonstrated favorable cellular permeability, enabling robust in vitro and in vivo studies .

This compound serves as a critical tool compound for studying bromodomain biology and has been utilized as a negative control in assays due to its lack of activity against BRD1 (>20 µM) .

Comparison with Similar Compounds

BAY-299

BAY-299, a structurally related compound developed by Bayer and the Structural Genomics Consortium (SGC), shares a similar benzimidazole-based scaffold but differs in substituents and selectivity (Table 1).

Key Differences:

  • Target Affinity :
    • BAY-299 inhibits BRD1 (IC₅₀ = 6 nM) and TAF1 (IC₅₀ = 13 nM) with >30-fold selectivity over BRPF family members, BRD9, and ATAD2 .
    • BAY-364 lacks BRD1 activity (>20 µM) and shows moderate TAF1 inhibition (IC₅₀ = 3 µM) .
  • Cellular Activity: BAY-299 demonstrates NanoBRET activity <1 µM in BRD1 and TAF1 cellular assays, while this compound is inactive in these contexts .

Structural Insights:

The introduction of steric hindrance in this compound’s 1,3-dimethylbenzimidazole group reduces molecular size, likely contributing to its distinct selectivity profile compared to BAY-299 .

CP-461

CP-461, a second-generation SAAND (Selective Apoptotic Antineoplastic Drug) and NSAID analog, shares functional similarities with this compound in targeting transcriptional regulators but differs mechanistically (Table 1).

Key Differences:

  • Target : CP-461 induces apoptosis via caspase activation, while this compound modulates epigenetic regulation through bromodomain inhibition .
  • Cellular Potency: this compound inhibits TAF1 in Kasumi-1 cells (IC₅₀ = 1.0 µM), CD34⁺ cells (IC₅₀ = 10.4 µM), and K562 cells (IC₅₀ = 10.0 µM) . CP-461’s IC₅₀ values for apoptosis induction are in the nanomolar range, reflecting its distinct mechanism .

Other Structural Analogs

  • 5,7-Dichlorobenzothiazole-2-amine : Shares 0.93 structural similarity with this compound but lacks bromodomain activity, highlighting the importance of the benzimidazole core .
  • BAY-299N : A derivative of this compound with modified substituents, showing enhanced solubility (10 mg/L in water) but reduced bromodomain affinity .

Data Tables

Table 1. Comparative Profile of this compound and Key Analogs

Parameter This compound BAY-299 CP-461
Molecular Weight 401.4 429.5 358.3
Primary Target BRPF2/TAF1 BRD1/TAF1 Caspase pathways
IC₅₀ (TAF1) 3 µM 13 nM N/A
Cellular Activity Inactive <1 µM 10–100 nM
Selectivity >300× vs. BRD4 >30× vs. BRPF N/A
Solubility 10 mg/L 10 mg/L High
Key Use Negative control Tool compound Apoptosis studies

Discussion of Research Findings

  • Selectivity Mechanisms : this compound’s inactivity against BRD1 and BRD4 is attributed to steric hindrance in its benzimidazole core, a feature absent in BAY-299 .
  • Structural Optimization : Comparative crystallography studies reveal that this compound lacks key hydrogen bonds with BRD1, explaining its selectivity divergence from BAY-299 .

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.422

IUPAC Name

6-(3-Hydroxy-propyl)-2-(1-methyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C23H19N3O4/c1-25-19-10-8-14(12-18(19)24-23(25)30)26-21(28)16-6-2-5-15-13(4-3-11-27)7-9-17(20(15)16)22(26)29/h2,5-10,12,27H,3-4,11H2,1H3,(H,24,30)

InChI Key

OGFBLTYSHLJDTR-UHFFFAOYSA-N

SMILES

O=C1N(C2=CC=C(N3C)C(NC3=O)=C2)C(C4=CC=C(CCCO)C5=CC=CC1=C45)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BAY-364

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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